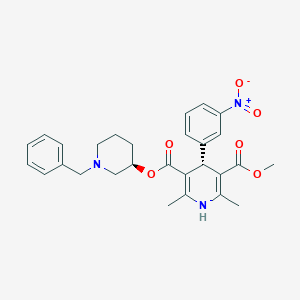

Dimethyl 2-methylhexanedioate

Übersicht

Beschreibung

Dimethyl 2-methylhexanedioate, also known as DM2MH, is a dicarboxylic acid ester of 2-methylhexane. It is a colorless liquid with a pungent odor. It is a building block for the production of polymers and is used in a variety of industrial and commercial applications. It is also used as a starting material for the synthesis of other compounds such as polyamides, polyesters, and polyurethanes.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

- Scientific Field: Synthetic Chemistry

- Application Summary: Dimethyl 2-methylhexanedioate is used in the asymmetric synthesis of both enantiomers of Dimethyl 2-Methylsuccinate . This compound is a very important building block for the manufacturing of many active pharmaceutical ingredients and fine chemicals .

- Methods of Application: The asymmetric reduction of C=C double bond of dimethyl citraconate, dimethyl mesaconate or dimethyl itaconate by ene-reductases (ERs) represents an attractive straightforward approach to access optically pure dimethyl 2-methylsuccinate . Three ERs (Bac-OYE1 from Bacillus sp., Se ER from Saccharomyces eubayanus and Af ER from Aspergillus flavus) with high substrate tolerance and stereoselectivity towards these compounds have been identified .

- Results or Outcomes: Up to 500 mM of dimethyl mesaconate was converted to (S)-dimethyl 2-methylsuccinate by Se ER in high yields (80%) and enantioselectivity (98% ee), and 700 mM of dimethyl citraconate and 400 mM of dimethyl itaconate were converted to ®-dimethyl 2-methylsuccinate by Bac-OYE1 and Af ER, respectively, in high yields (86% and 77%) with excellent enantioselectivity (99% ee) .

Domino Dimerization

- Scientific Field: Organic Chemistry

- Application Summary: Dimethyl 2-methylhexanedioate is used in the synthesis of dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate .

- Methods of Application: A simple synthetic approach has been developed, based on a B(C6F5)3-induced domino dimerization of 2-(2,4,5-trimethoxyphenyl)cyclopropane-1,1-diester .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Enhanced Oil Recovery

- Scientific Field: Petroleum Engineering

- Application Summary: Dimethyl ether (DME), which can be produced from Dimethyl 2-methylhexanedioate, is used in technologies for enhancing oil recovery from reservoirs . It’s a suitable high vapor pressure solvent that is environmentally friendly and cost-effective .

- Methods of Application: The approach of dimethyl ether-enhanced waterflooding (DEW) has been identified as a potential solvent for oil recovery . The flow and phase behaviors of DME/brine-oil, mechanisms, and effects of different parameters are reviewed . DME injections with higher brine or divalent ion solubility and challenges in highly heterogeneous reservoirs are also highlighted .

- Results or Outcomes: Earlier experimental studies indicate that DME injection is very successful in heavy and medium oil reservoirs . DME processes applied in low permeability reservoirs improved oil recovery depending on slug size and reservoir conditions in-field case studies .

Production of Pesticides and Dimethyl Sulfate

- Scientific Field: Chemical and Petrochemical Industry

- Application Summary: DME is used in the production of pesticides and dimethyl sulfate .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Production of High-Octane Gasolines and Olefins

- Scientific Field: Petrochemical Industry

- Application Summary: Technologies for producing hydrocarbon components of high-octane gasolines and olefins from DME, which can be produced from Dimethyl 2-methylhexanedioate, have been developed or are in the step of trials .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Breath Analysis for Disease Diagnosis

- Scientific Field: Medical Diagnostics

- Application Summary: Breath analysis is one of the most promising noninvasive diagnostic techniques that has attracted a lot of research interest recently . DME, which can be produced from Dimethyl 2-methylhexanedioate, finds gas analytes like exhaled volatile organic compounds (VOCs) and inorganic gases that are thought to be significant biomarkers for a variety of disease types .

- Methods of Application: The common technique for the detection of biomarkers in breath involves spectrometric-based measurements . Despite their precision and accuracy to detect a low concentration of exhaled breath, these techniques have some disadvantages such as lack of portability, being expensive, high power demand, and requiring trained staff to operate them . Consequently, recent interest in nanotechnology has accelerated the development of new chemosensors, sensing techniques, and enhanced the performance and sensitivity of existing chemosensors in the rapidly evolving field of biosensing .

- Results or Outcomes: Chemosensors made with nanotechnology can identify diseases and monitor treatment outcomes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethyl 2-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQGXNKQFIEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941562 | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-methylhexanedioate | |

CAS RN |

19780-94-0 | |

| Record name | Dimethyl-2-methyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)